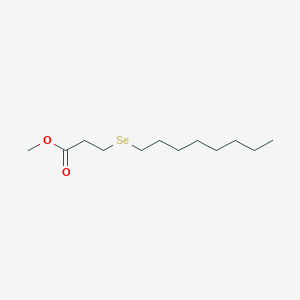
Methyl 3-(octylselanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(octylselanyl)propanoate is an organic compound with the molecular formula C12H24O2Se It is an ester derivative, characterized by the presence of an octylselanyl group attached to the propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(octylselanyl)propanoate typically involves the esterification of 3-(octylselanyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(octylselanyl)propanoic acid+methanolH2SO4Methyl 3-(octylselanyl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Substitution: Alkyl halides or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(octylselanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties, as selenium is known to play a role in reducing oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(octylselanyl)propanoate involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenylated proteins.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(methylselanyl)propanoate: Similar structure but with a methyl group instead of an octyl group.
Ethyl 3-(octylselanyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(octylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.
Uniqueness: Methyl 3-(octylselanyl)propanoate is unique due to the presence of the octylselanyl group, which imparts distinct chemical properties and potential biological activities. The longer alkyl chain may influence its solubility, reactivity, and interaction with biological molecules compared to its shorter-chain or sulfur-containing analogs.
Eigenschaften
CAS-Nummer |
134411-18-0 |
|---|---|
Molekularformel |
C12H24O2Se |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
methyl 3-octylselanylpropanoate |
InChI |
InChI=1S/C12H24O2Se/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
UHVOBGAMSZNYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Se]CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


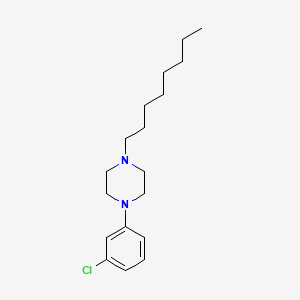
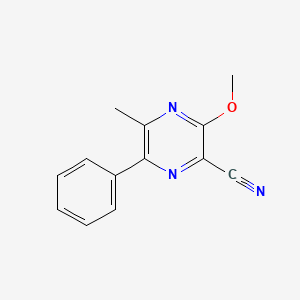
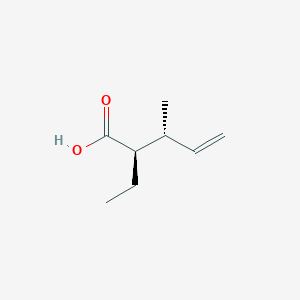
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
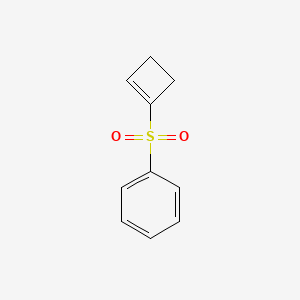


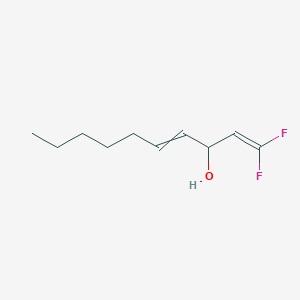
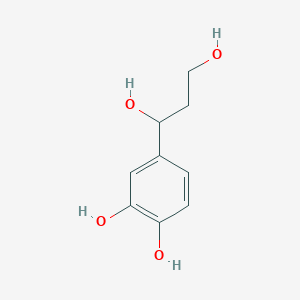
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

